SAR Advantage of 4-Fluoro Substitution in Antiproliferative Activity
In a series of pyrrolo[2,3-b]pyridine derivatives synthesized from 2-(phenylamino)nicotinaldehyde precursors, SAR analysis revealed that mono-electron-withdrawing groups (mono-EWGs) such as 4-F on the phenyl ring conferred a clear preference for antiproliferative activity compared to the unsubstituted parent (R = H) or electron-donating substituents [1]. The most potent compound (analogue 32) incorporating the 4-F motif exhibited Flt-3 IC50 = 1.16 nM and c-Met IC50 = 1.92 nM against a panel of six tyrosine kinases [1]. While the direct comparator aldehyde intermediate was not separately assayed, the SAR trend attributes the potency gain to the 4-fluoro substitution retained from the 2-(4-fluorophenylamino)nicotinaldehyde building block [1].
| Evidence Dimension | Antiproliferative potency conferred by 4-F vs. 4-H substitution on the phenylamino ring |
|---|---|
| Target Compound Data | Flt-3 IC50 = 1.16 nM; c-Met IC50 = 1.92 nM (final pyrrolopyridine analogue 32 carrying the 4-F motif) [1] |
| Comparator Or Baseline | SAR trend: mono-EWG (4-F) > H > electron-donating groups for antiproliferative activity [1]; quantitative comparator IC50 values for the unsubstituted (4-H) analogue not explicitly reported in the same study. |
| Quantified Difference | SAR rank-order preference for mono-EWG (4-F) based on antiproliferative potency across HT-29, A549, H460, and U87MG cell lines [1]. |
| Conditions | In vitro antiproliferative assay panel: HT-29 (colon), A549 (lung), H460 (lung), U87MG (glioblastoma) cancer cell lines; kinase inhibition panel: c-Met, Flt-3, PDGFR-β, VEGFR-2, EGFR, c-Kit [1]. |
Why This Matters
Procurement of the 4-fluoro analogue over the unsubstituted parent is justified by SAR evidence linking the electron-withdrawing 4-F substituent to enhanced antiproliferative potency in kinase-dependent cancer cell models.
- [1] Tang, Q., Duan, Y., Wang, L., et al. (2018) 'Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety', European Journal of Medicinal Chemistry, 143, pp. 266–275. doi: 10.1016/j.ejmech.2017.11.034. PMID: 29197731. View Source
